molecular formula C11H6ClN3O3 B1310643 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile CAS No. 214470-33-4

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile

Cat. No.: B1310643
CAS No.: 214470-33-4
M. Wt: 263.63 g/mol
InChI Key: JTNOADATUOSXCU-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family. It is characterized by its yellow crystalline powder form and is soluble in organic solvents. The compound has a molecular weight of 305.7 g/mol and has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile typically involves multiple stepsThe reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of 4-chloro-7-methoxy-6-aminoquinoline-3-carbonitrile.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-methoxyquinoline-6-carboxamide
  • 4-Chloro-7-methoxyquinoline-3-carboxylic acid
  • 4-Chloro-7-methoxy-6-nitroquinoline

Uniqueness

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitro and cyano groups make it particularly versatile for various chemical transformations and applications .

Properties

IUPAC Name

4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O3/c1-18-10-3-8-7(2-9(10)15(16)17)11(12)6(4-13)5-14-8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNOADATUOSXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456705
Record name 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214470-33-4
Record name 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.3 g (21.6 mmol) of 1,4-dihydro-7-methoxy-6-nitro-4-oxo-quinoline-3-carbonitrile and 9 g (43.2 mmol) of phosphorous pentachloride was heated at 165° C. for 2 hours. The mixture was diluted with hexanes and the solid was collected. The solid was dissolved in 700 ml ethyl acetate and washed with cold dilute sodium hydroxide solution. The solution was dried over magnesium sulfate and filtered through a pad of silica gel giving 5.2 g of 4-chloro-7-methoxy-6-nitro-quinoline-3-carbonitrile as a tan solid.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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